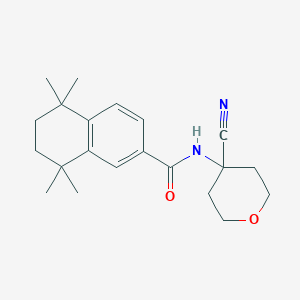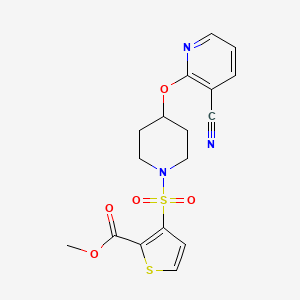
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex organic molecule. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar compounds, such as thiophenes, pyridines, and sulfonyl derivatives, which are known for their potential in drug development and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules like "this compound" often involves multi-step reactions, starting from simpler thiophene and pyridine derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been highlighted as efficient methods for constructing such molecules, offering precise control over the molecular architecture (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene and pyridine derivatives, including sulfonyl groups, plays a critical role in their reactivity and properties. X-ray crystallography and NMR studies provide insights into the arrangement of atoms and the conformation of these molecules, influencing their chemical behavior and interactions with biological targets (Pazderski & Abramov, 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Compounds with structures incorporating elements like piperidine, sulfonamides, and thiophene are often synthesized for their potential biological activities. For example, derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These compounds, prepared through a series of synthetic steps from various carboxylic acids, showed valuable antibacterial activities, illustrating the importance of such structural features in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Ligands and Receptor Agonists
The modification of piperidine derivatives to create potent ligands for receptors such as the histamine H3 receptor has been a notable area of research. By attaching fluorescent moieties to (3‐phenoxypropyl)piperidine derivatives, researchers have developed novel histamine H3 receptor ligands with significant receptor affinities. These compounds serve as tools for identifying and understanding the binding site on the histamine H3 receptor, showcasing the potential of structurally similar compounds in receptor biology and drug development (M. Amon et al., 2007).
Anticancer Potential
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, featuring phenylsulfonyl piperidine components, has also been explored for their biological activities. These compounds have undergone screening against both Gram-negative and Gram-positive bacteria, displaying moderate to significant antibacterial activity. This research underscores the potential of such molecular frameworks in contributing to the development of new therapeutic agents with antibacterial and possibly anticancer activities (H. Khalid et al., 2016).
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions . The presence of a cyanopyridinyl and piperidinyl group could suggest potential interactions with nucleophilic sites on target proteins .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
The compound’s effects would depend on its specific targets and mode of action, which are currently unknown .
Eigenschaften
IUPAC Name |
methyl 3-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-24-17(21)15-14(6-10-26-15)27(22,23)20-8-4-13(5-9-20)25-16-12(11-18)3-2-7-19-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPPQGNFTZNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
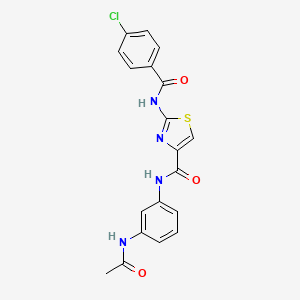

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)
![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
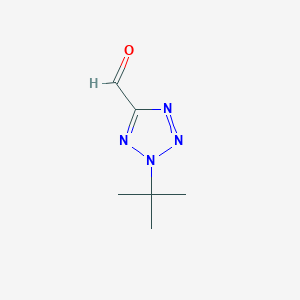
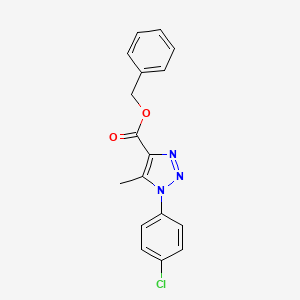
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
